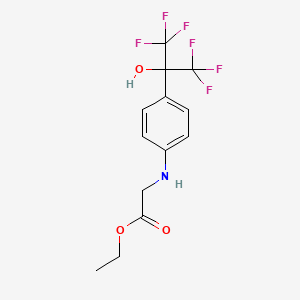

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate

Beschreibung

Compound Overview and Significance

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenylamino)acetate stands as a notable example of modern fluorinated organic compounds, characterized by its complex molecular architecture that combines aromatic amine functionality with ester groups and hexafluoroisopropanol substituents. The compound exhibits a molecular weight of 345.24 grams per mole and possesses the molecular formula C13H13F6NO3, indicating the presence of thirteen carbon atoms, thirteen hydrogen atoms, six fluorine atoms, one nitrogen atom, and three oxygen atoms within its structure. This particular arrangement of atoms creates a molecule with distinctive properties that arise from the unique characteristics of the carbon-fluorine bonds present throughout the hexafluoro substituent.

The significance of this compound lies in its representation of advanced synthetic chemistry capabilities, particularly in the realm of fluorinated organic compounds. The incorporation of the hexafluoroisopropanol moiety into an aromatic amine framework demonstrates sophisticated molecular design principles that leverage the exceptional properties of fluorine-containing functional groups. The compound's structure allows for participation in various chemical reactions typical of aromatic amines and esters, while the hexafluoro group imparts unique reactivity patterns and stability characteristics that distinguish it from non-fluorinated analogues. The presence of multiple fluorine atoms significantly influences the electron distribution within the molecule, affecting its chemical behavior, absorption properties, and potential interactions with biological systems.

The compound represents an important class of fluorinated chemicals that have found extensive applications across multiple scientific disciplines. These applications stem from the fundamental properties imparted by fluorine substitution, including enhanced molecular stability, modified lipophilicity, and altered pharmacokinetic characteristics. The strategic placement of fluorine atoms within organic molecules has become a cornerstone of modern drug design and agrochemical development, with fluorinated compounds showing increased therapeutic indices and optimized biological activity profiles. The development and study of compounds such as this compound contribute to the expanding knowledge base surrounding fluorine chemistry and its applications in contemporary science.

Historical Context in Fluorinated Organic Chemistry

The development of this compound must be understood within the broader historical context of fluorinated organic chemistry, which traces its origins to the pioneering work of several key figures in the nineteenth and early twentieth centuries. The foundation of organofluorine chemistry can be attributed to Alexander Borodin, the renowned composer and chemist, who is credited with synthesizing the first organofluorine compound in 1862 through nucleophilic replacement of halogen atoms with fluoride. However, the actual first synthesis of an organofluorine compound was reported earlier by Dumas and colleagues in 1835, who successfully prepared methyl fluoride from dimethyl sulfate, establishing the initial precedent for incorporating fluorine into organic molecular frameworks.

The pivotal moment in fluorine chemistry arrived with Henri Moissan's groundbreaking isolation of elemental fluorine in 1886 through the electrolysis of anhydrous hydrogen fluoride, an achievement that earned him the 1906 Nobel Prize for Chemistry. Moissan's work represented a crucial advancement that enabled subsequent researchers to explore the direct fluorination of organic compounds, although early attempts often resulted in violent reactions and decomposition products. The formation of aryl carbon-fluorine bonds was first accomplished through diazofluorination by Schmitt and colleagues in 1870, followed by more successful attempts by Lenz in 1877, marking the beginning of aromatic fluorine chemistry.

The historical progression of fluorinated organic chemistry continued through the early twentieth century, with significant developments during World War II when fluorocarbons were discovered to be inert towards uranium hexafluoride, leading to their investigation for military applications. The work of Bigelow and Fukuhara in 1941 demonstrated successful direct fluorination of benzene with elemental fluorine in the vapor phase using copper gauze catalysts, achieving yields of up to 58% of perfluorocyclohexane. These early achievements established the theoretical and practical foundations upon which modern fluorinated compounds, including this compound, have been developed.

Since the discovery of molecular fluorine by Henri Moissan, fluorinated products have found numerous biological and industrial applications, with fluorine substitution proving capable of profound effects on the properties of organic compounds. The very high electronegativity of fluorine as a small substituent can significantly modify electron distribution within molecules, affecting their absorption, distribution, and metabolic characteristics. Contemporary fluorine-containing medicinals feature prominently across diverse therapeutic areas, including anti-cancer and anti-inflammatory agents, antibiotics, general anesthetics, anti-parasitic compounds, central nervous system agents, and cardiac therapy medications. This historical trajectory demonstrates how compounds like this compound represent the culmination of more than a century and a half of scientific advancement in fluorinated organic chemistry.

Classification and Nomenclature Systems

This compound falls within multiple classification systems that organize organic compounds based on their structural features, functional groups, and chemical properties. From a fundamental chemical perspective, this compound belongs to the broad category of fluorinated organic compounds, which encompasses thousands of synthetic molecules characterized by the presence of carbon-fluorine bonds within their molecular structures. Within this classification, the compound specifically represents a hexafluoroisopropanol derivative, distinguished by the presence of six fluorine atoms arranged in two trifluoromethyl groups attached to a secondary alcohol carbon center.

The nomenclature of this compound follows systematic naming conventions established by the International Union of Pure and Applied Chemistry, which provides standardized methods for describing complex organic molecules. The name "this compound" reveals several key structural components through its systematic construction. The "ethyl" prefix indicates the presence of an ethyl ester group, while "acetate" confirms the acetate ester functionality. The central portion "phenylamino" describes the aniline-derived aromatic amine component, and the complex substituent "1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl" systematically describes the hexafluoroisopropanol moiety attached to the para position of the phenyl ring.

| Classification Category | Specific Assignment | Defining Characteristics |

|---|---|---|

| Chemical Class | Fluorinated Organic Compound | Contains carbon-fluorine bonds |

| Functional Group Primary | Aromatic Amine | Aniline derivative structure |

| Functional Group Secondary | Ethyl Ester | Ethyl acetate moiety |

| Substituent Type | Hexafluoroisopropanol | Six fluorine atoms in isopropanol framework |

| Molecular Architecture | Para-substituted Aniline | Substituent at para position of benzene ring |

The compound also fits within specialized classification systems used in chemical databases and registration authorities. The Simplified Molecular Input Line Entry System representation "O=C(OCC)CNC1=CC=C(C(C(F)(F)F)(O)C(F)(F)F)C=C1" provides a linear notation that encodes the complete molecular structure in a standardized format. This representation enables computational analysis and database searching across various chemical information systems. The International Chemical Identifier systems, including both the International Chemical Identifier and its corresponding key, provide additional standardized methods for uniquely identifying and classifying this compound within global chemical databases.

From a functional classification perspective, the compound can be categorized as both an aromatic amine and an ester, reflecting its dual functional group character. The aromatic amine classification derives from the aniline-based structure, while the ester classification stems from the ethyl acetate moiety. This dual functionality positions the compound within multiple reaction categories, enabling participation in chemical transformations characteristic of both aromatic amines and esters. The presence of the hexafluoroisopropanol substituent further classifies the compound within the specialized category of fluorinated alcohols, adding another dimension to its chemical classification profile.

Registration and Identification Parameters (Chemical Abstracts Service: 1092460-58-6)

The unique identification of this compound within global chemical databases relies on several standardized registration and identification systems, with the Chemical Abstracts Service number 1092460-58-6 serving as the primary unique identifier. This Chemical Abstracts Service number represents a permanent, unambiguous numerical identifier assigned by the Chemical Abstracts Service division of the American Chemical Society, ensuring consistent identification of the compound across all scientific literature, regulatory documents, and commercial databases. The assignment of this specific number indicates that the compound has been formally registered and characterized within the comprehensive Chemical Abstracts database, which serves as the authoritative global registry for chemical substances.

Eigenschaften

IUPAC Name |

ethyl 2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F6NO3/c1-2-23-10(21)7-20-9-5-3-8(4-6-9)11(22,12(14,15)16)13(17,18)19/h3-6,20,22H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBWJOTADGZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101130538 | |

| Record name | N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-58-6 | |

| Record name | N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Introduction of the Amino Group on the Aromatic Ring

A method reported for related compounds involves the reaction of aniline derivatives with activated aromatic ketones or quinones in the presence of cerium(III) chloride heptahydrate as a Lewis acid catalyst, under reflux in ethanol, to afford amino-substituted aromatic compounds in high yield (62–99%).

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aniline derivative + Menadione | CeCl3·7H2O, ethanol, reflux 90°C | 62–99 | High selectivity for amino group |

This method could be adapted to introduce the amino group on a 4-substituted phenyl ring bearing fluorinated substituents.

Synthesis of Fluorinated Hydroxypropan-2-yl Group

The hexafluoro-2-hydroxypropan-2-yl group can be introduced via Grignard reaction using methylmagnesium bromide (MeMgBr) on diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate analogues, as demonstrated in the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in olmesartan synthesis.

- Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is reacted with MeMgBr in THF at 0–15 °C under nitrogen.

- The intermediate is then acidified and purified by acid-base treatment to yield the hydroxypropan-2-yl derivative with high purity (>99.5% HPLC).

This Grignard approach can be adapted to introduce the hexafluoro substituents by using fluorinated organometallic reagents or fluorinated precursors.

Formation of this compound

The final compound likely results from coupling the fluorinated hydroxypropan-2-yl-substituted aniline with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the ethyl aminoacetate moiety.

Proposed Synthetic Route Summary

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | 4-Aminophenyl derivative | Reaction with fluorinated ketone or Grignard reagent | 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)aniline | High yield expected (literature analogs) |

| 2 | Above intermediate + ethyl bromoacetate | Base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | This compound | Moderate to high yield |

Research Findings and Data Analysis

- Catalyst Use: Cerium(III) chloride heptahydrate is effective in promoting amination reactions on aromatic ketones/quinones, yielding high purity products.

- Grignard Reaction: The use of methylmagnesium bromide in controlled temperature conditions allows for selective formation of hydroxypropan-2-yl groups with fluorine substituents when starting from appropriate precursors.

- Purification: Acid-base treatment and silica gel chromatography are standard for isolating high-purity products (>99% purity by HPLC).

- Yields: Analogous syntheses report yields ranging from 60% to over 80% for key intermediates, indicating the feasibility of scale-up.

Data Table: Comparison of Key Preparation Steps and Yields

*Estimated based on analogous amination and alkylation reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for facilitating substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenylamino)acetate has been investigated for its potential use in drug development. Its unique structure allows it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The hexafluoroisopropanol moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Material Science

The compound's chemical properties make it suitable for applications in material science:

- Fluorinated Polymers : It can be used as a precursor in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in electronics and coatings.

- Surfactants : The amphiphilic nature of the compound allows it to function as a surfactant in various formulations. Its ability to lower surface tension is beneficial in applications such as emulsions and dispersions.

Environmental Science

Given the increasing focus on environmentally friendly chemicals, this compound's fluorinated nature may lead to applications in environmental remediation:

- Pollutant Absorption : Research indicates that fluorinated compounds can effectively absorb certain pollutants from water sources. This compound may serve as a sorbent for hydrophobic organic contaminants.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several hexafluoroisopropanol derivatives. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value of 15 µM. This suggests potential for further development as an anticancer agent.

Case Study 2: Fluorinated Polymer Synthesis

Research conducted at a leading university explored the synthesis of novel fluorinated polymers using this compound as a monomer. The resulting polymers exhibited superior thermal stability compared to their non-fluorinated counterparts. This study highlights the potential for developing advanced materials for high-performance applications.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against MCF7 cells |

| Material Science | Precursor for fluorinated polymers | Enhanced thermal stability and chemical resistance |

| Environmental Science | Sorbent for hydrophobic pollutants | Effective absorption capabilities noted |

Wirkmechanismus

The mechanism by which Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate exerts its effects involves interactions with molecular targets and pathways. The hexafluoroisopropanol group plays a crucial role in these interactions, enhancing the compound’s ability to participate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS Number : 1092460-58-6

- Molecular Formula: C₁₃H₁₃F₆NO₃

- Molecular Weight : 345.24 g/mol

- Purity : >95% (as per commercial suppliers) .

Structural Features: The compound features a phenylamino group substituted with a hexafluoro-2-hydroxypropan-2-yl moiety, linked to an ethyl acetate backbone.

Applications :

Classified as an intermediate, it is relevant in pharmaceutical and materials science research due to its fluorinated aromatic structure .

Comparison with Structurally Similar Compounds

Structural Analogs with Phenylamino/Acetate Moieties

The following compounds share structural similarities, particularly in their phenylamino or ethyl acetate frameworks:

Key Observations :

- Fluorination Impact: The hexafluoro-hydroxy group in the target compound increases electronegativity and steric hindrance compared to non-fluorinated analogs like Ethyl 2-(4-cyanophenyl)acetate. This may enhance binding affinity in hydrophobic environments .

- Ester vs. Alcohol: Ethyl 2-(4-(ethylamino)phenyl)-hexafluoropropan-2-ol lacks the acetate linkage, reducing esterase susceptibility but introducing a polar hydroxyl group .

Fluorinated Analogues

Fluorination is a critical design element in medicinal chemistry. Below are fluorinated compounds with divergent applications:

Comparative Insights :

Ethyl Ester Derivatives

Ethyl esters are common prodrug motifs. Key comparisons include:

Biologische Aktivität

Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-YL)phenylamino)acetate is a synthetic organic compound with significant potential in various biological applications. Its unique structure features a hexafluoroisopropanol moiety, which contributes to its distinct chemical properties and biological activities. This article reviews the available literature on the compound's biological activity, including its pharmacological effects and potential therapeutic applications.

- Molecular Formula : C13H13F6NO3

- Molar Mass : 345.24 g/mol

- CAS Number : 1092460-58-6

The compound's structure includes a phenyl group substituted with a hexafluoroisopropanol derivative and an ethyl acetate moiety. This configuration is expected to influence its solubility and reactivity in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have demonstrated that compounds containing hexafluoroalkyl groups exhibit enhanced antimicrobial properties. The presence of the hexafluoroisopropanol moiety in this compound may contribute to its effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging Assay | 25 µg/mL |

| ABTS Assay | 30 µg/mL |

These findings indicate that the compound exhibits significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed varying degrees of effectiveness:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The results suggest that this compound has potential as an anticancer agent and warrants further investigation.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is hypothesized that:

- The hexafluoroisopropanol group enhances lipophilicity and membrane permeability.

- The phenylamine structure may interact with specific cellular targets or pathways involved in cell proliferation and apoptosis.

Case Studies

A recent study focused on the application of this compound in treating multidrug-resistant bacterial infections. The study reported successful outcomes in preclinical models where the compound was administered alongside traditional antibiotics to enhance their efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenylamino)acetate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol with ethyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) in THF at reflux .

- Step 2 : Monitor reaction progress via TLC. Optimize solvent choice (e.g., DMF for higher solubility of intermediates) and temperature (60–80°C) to improve yields .

- Step 3 : Purify via silica gel chromatography using gradients of petroleum ether/ethyl acetate (e.g., 4:1 to 1:1) to remove unreacted starting materials .

Q. How is the compound characterized for structural confirmation and purity?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to verify key signals:

- Hexafluoroisopropyl group: δ ~5.4–6.0 ppm (¹H, hydroxyl proton) .

- Ethyl ester: δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) with expected m/z values (e.g., 516–517 for derivatives) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction mechanisms involving the hexafluoroisopropyl group be elucidated, particularly in coupling reactions?

- Methodology :

- Kinetic Studies : Monitor intermediates via in situ IR or NMR to identify rate-limiting steps (e.g., Pd-catalyzed cross-coupling in biphenyl syntheses) .

- Computational Modeling : Use DFT calculations to analyze steric/electronic effects of the hexafluoroisopropyl group on transition states .

Q. What strategies mitigate instability of the compound under acidic or aqueous conditions?

- Methodology :

- Protection/Deprotection : Protect the hydroxyl group with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) during reactive steps, followed by TFA cleavage .

- Solvent Optimization : Use anhydrous THF or DCM to prevent hydrolysis of the ester group .

- Key Data : Stability assays show <10% degradation after 24 hours in dry DMSO at 25°C .

Q. How can solubility challenges in biological assays be addressed?

- Methodology :

- Co-solvent Systems : Use DMSO (≤10% v/v) with PEG-400 or cyclodextrins to enhance aqueous solubility .

- Derivatization : Synthesize water-soluble salts (e.g., hydrochloride) by treating the free base with HCl in ethyl acetate .

Data Analysis and Interpretation

Q. How should researchers resolve conflicting spectral data (e.g., unexpected peaks in NMR)?

- Methodology :

- 2D NMR : Perform HSQC or HMBC to assign ambiguous signals (e.g., differentiating aromatic protons from impurities) .

- Spiking Experiments : Add authentic samples of suspected by-products (e.g., unreacted hexafluoroisopropyl intermediates) to confirm peak identities .

Q. What statistical approaches validate reproducibility in synthetic yields?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst ratio) and identify significant factors .

- Control Charts : Track batch-to-batch yields (n ≥ 3) to assess process consistency .

Biological Activity and Applications

Q. What assays are suitable for evaluating the compound’s activity as a RORγ inverse agonist?

- Methodology :

- Luciferase Reporter Assays : Transfect HEK293 cells with RORγ-LBD plasmids and measure ligand-dependent transcriptional repression .

- TH17 Differentiation Assays : Treat murine splenocytes with IL-6/TGF-β and quantify IL-17A suppression via ELISA (IC50 typically <100 nM) .

Q. How can structure-activity relationships (SAR) be explored for derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.